3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine
Description
3-Iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine is a nitrogen-containing fused heterocycle comprising a pyrazole ring fused to a pyridine ring at the [4,3-c] positions. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The iodine atom at position 3 and the methyl group at position 6 contribute to its unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-iodo-6-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-4-2-6-5(3-9-4)7(8)11-10-6/h2-3H,1H3,(H,10,11) |
InChI Key |
RZJJQGRVZJTAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=C2C=N1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system . The process involves the use of a base such as sodium bicarbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogenation at position 3 is a common modification. Key analogs include:
- 3-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS: 633328-88-8): Bromine, being smaller and less polarizable than iodine, may reduce steric hindrance but also decrease electrophilic reactivity in cross-coupling reactions. This compound has been explored in kinase inhibitor studies .
- 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1357945-13-1): Dual halogenation may increase lipophilicity, impacting membrane permeability but complicating synthesis yields .
Table 1: Halogen-Substituted Analogs
Methyl and Trifluoromethyl Derivatives
- 6-Methyl-1H-pyrazolo[4,3-c]pyridine : Methyl groups improve metabolic stability by blocking oxidative sites. However, the absence of iodine limits utility in targeted therapies .
- 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 340809-54-3): The trifluoromethyl group increases electronegativity and lipophilicity, enhancing binding to hydrophobic enzyme pockets but reducing aqueous solubility .
Aryl-Substituted Derivatives
Physicochemical Properties
- Solubility : The iodo substituent increases molecular weight and lipophilicity, reducing aqueous solubility compared to chloro or methyl analogs.
- Stability : Iodine’s polarizability may enhance susceptibility to photodegradation, necessitating storage in dark conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
